Cas no 1370596-84-1 (8-Amino-1,3-dimethyl-7-(2-morpholin-4-yl-ethyl)-3,7-dihydro-purine-2,6-dione)
8-Amino-1,3-dimethyl-7-(2-morpholin-4-yl-ethyl)-3,7-dihydro-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
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- 8-Amino-1,3-dimethyl-7-(2-morpholin-4-yl-ethyl)-3,7-dihydro-purine-2,6-dione
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- Inchi: 1S/C13H20N6O3/c1-16-10-9(11(20)17(2)13(16)21)19(12(14)15-10)4-3-18-5-7-22-8-6-18/h3-8H2,1-2H3,(H2,14,15)
- InChI Key: WLZFTJPVTIVMBM-UHFFFAOYSA-N
- SMILES: N1(CCN2CCOCC2)C2=C(N(C)C(=O)N(C)C2=O)N=C1N
8-Amino-1,3-dimethyl-7-(2-morpholin-4-yl-ethyl)-3,7-dihydro-purine-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM263477-1g |
8-Amino-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione |
1370596-84-1 | 97% | 1g |
$374 | 2021-08-18 | |
| Chemenu | CM263477-5g |
8-Amino-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione |
1370596-84-1 | 97% | 5g |
$1043 | 2021-08-18 | |
| Chemenu | CM263477-10g |
8-Amino-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione |
1370596-84-1 | 97% | 10g |
$1459 | 2021-08-18 | |
| Chemenu | CM263477-1g |
8-Amino-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione |
1370596-84-1 | 97% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM263477-5g |
8-Amino-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione |
1370596-84-1 | 97% | 5g |
$*** | 2023-03-31 | |
| Chemenu | CM263477-10g |
8-Amino-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione |
1370596-84-1 | 97% | 10g |
$*** | 2023-03-31 |
8-Amino-1,3-dimethyl-7-(2-morpholin-4-yl-ethyl)-3,7-dihydro-purine-2,6-dione Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 8-Amino-1,3-dimethyl-7-(2-morpholin-4-yl-ethyl)-3,7-dihydro-purine-2,6-dione
Professional Introduction to Compound with CAS No. 1370596-84-1 and Product Name: 8-Amino-1,3-dimethyl-7-(2-morpholin-4-yl-ethyl)-3,7-dihydro-purine-2,6-dione
The compound with CAS No. 1370596-84-1 and the product name 8-Amino-1,3-dimethyl-7-(2-morpholin-4-yl-ethyl)-3,7-dihydro-purine-2,6-dione represents a significant advancement in the field of chemobiology and pharmaceutical research. This heterocyclic compound belongs to the purine family, a class of nitrogen-containing organic compounds that are widely recognized for their biological significance and pharmacological applications. The structural complexity of this molecule, characterized by its multiple functional groups and substitution patterns, makes it a promising candidate for further investigation in drug discovery and therapeutic development.
One of the most striking features of this compound is its 8-amino group, which is strategically positioned to interact with biological targets. The presence of this group enhances the compound's potential to participate in hydrogen bonding interactions, a critical aspect in the design of bioactive molecules. Additionally, the 1,3-dimethyl substituents contribute to the steric and electronic properties of the molecule, influencing its binding affinity and selectivity towards specific biological receptors.
The 7-(2-morpholin-4-yl-ethyl) moiety is another key feature that adds to the compound's complexity and functionality. Morpholine derivatives are known for their ability to modulate enzyme activity and receptor binding, making them valuable in the development of drugs targeting neurological disorders, cardiovascular diseases, and other metabolic conditions. The specific placement of this group in the purine core suggests that it may play a crucial role in modulating the compound's pharmacokinetic properties and therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and biological targets. Studies have shown that the 3,7-dihydro-purine-2,6-dione scaffold can effectively engage with nucleic acid binding sites, potentially leading to applications in antiviral and anticancer therapies. The dihydro-purine core is particularly interesting due to its ability to mimic natural purine bases, thereby interfering with essential biological processes in pathogens or cancer cells.
In vitro studies have demonstrated that this compound exhibits promising activity against various biological targets. For instance, preliminary experiments suggest that it may inhibit enzymes involved in DNA replication and repair, making it a potential candidate for developing novel chemotherapeutic agents. Furthermore, its interaction with cellular signaling pathways has been explored, revealing potential therapeutic benefits in managing inflammation and oxidative stress-related diseases.
The synthesis of 8-Amino-1,3-dimethyl-7-(2-morpholin-4-yl-ethyl)-3,7-dihydro-purine-2,6-dione represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and stereochemistry to achieve the desired molecular architecture. Advanced synthetic techniques such as transition metal-catalyzed reactions and protecting group strategies have been employed to ensure high yield and purity of the final product.
As research continues to uncover new therapeutic applications for this compound, its potential as a lead molecule in drug development becomes increasingly evident. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical trials and eventually into marketable therapies. The integration of cutting-edge technologies such as high-throughput screening and structure-based drug design will further accelerate the process of identifying novel drug candidates derived from this compound.
The future prospects for 8-Amino-1,3-dimethyl-7-(2-morpholin-4-yl-ethyl)-3,7-dihydro-purine-2,6-dione are vast and exciting. Ongoing studies aim to optimize its pharmacological properties through structural modifications and analog synthesis. By leveraging the latest advancements in cheminformatics and artificial intelligence-driven drug discovery platforms, researchers can rapidly explore new chemical space and identify derivatives with enhanced potency and selectivity.
In conclusion,8-Amino-1,3-dimethyl-7-(2-morpholin-4-ylenyl)-ethyl)-3',7'-dihydro-purine 2',6'-dione (CAS No. 1370596 84 1) stands as a testament to the ingenuity of modern chemical biology. Its unique structural features и broad spectrum of potential applications make it a cornerstone in ongoing efforts to develop innovative treatments for human diseases. As scientific understanding continues to evolve,this compound will undoubtedly play a pivotal role in shaping the future landscape of pharmaceutical research и development.
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